REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+]>>[Cl:11][C:5]1[CH:4]=[CH:3][C:2]([NH2:1])=[CH:10][C:6]=1[CH2:7][OH:8] |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C(=O)O)C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred over night at thistemperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
For further processing the reaction mixture is cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
Thereafter the organic phase is separated from the deposit
|
Type
|
WASH
|
Details
|
this deposit is washed several times with acetic ester and methylene chloride
|
Type
|
WASH
|
Details
|
The united organicphases are washed neutral with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CO)C=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: CALCULATEDPERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |